(S)-4-Cyclohexyloxazolidine-2,5-dione
Description
(S)-4-Cyclohexyloxazolidine-2,5-dione is a five-membered heterocyclic compound belonging to the oxazolidine-2,5-dione class. Its structure features a central oxazolidine ring substituted with a cyclohexyl group at the C4 position and a stereogenic center at the S-configuration (Figure 1). This compound is primarily utilized as a chiral building block in organic synthesis, enabling the stereoselective preparation of pharmaceuticals and bioactive molecules . Despite its discontinuation, its structural framework remains relevant for comparative studies with analogous diketone derivatives.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(4S)-4-cyclohexyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,12)/t7-/m0/s1 |
InChI Key |
QVEMVXCCHSUMDU-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1CCC(CC1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyclohexyloxazolidine-2,5-dione typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the reaction of cyclohexylamine with diethyl oxalate, followed by cyclization under acidic conditions to form the oxazolidine-2,5-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Cyclohexyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine-2,5-dione derivatives with different substituents, while reduction can produce amino alcohols.
Scientific Research Applications
(S)-4-Cyclohexyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Cyclohexyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The oxazolidine-2,5-dione scaffold is shared among diverse derivatives, with variations in substituents, ring size, and stereochemistry dictating their biological and industrial applications. Below is a comparative analysis of key analogues:
Key Comparative Insights
Structural Modifications and Bioactivity
- Ring Size and Substitution: Oxazolidine-2,5-diones (e.g., vinclozolin, target compound): Five-membered rings with two ketone groups. Substituents like cyclohexyl or dichlorophenyl dictate hydrophobicity and target specificity. Vinclozolin’s dichlorophenyl group enhances fungicidal activity but raises environmental toxicity concerns . Piperazine-2,5-diones (e.g., compound 6, albonoursin): Six-membered diketopiperazine rings with conjugated double bonds (e.g., benzylidene) that enhance antiviral potency. The (3Z,6S)-configuration in compound 6 correlates with improved H1N1 inhibition (IC50 = 28.9 µM) compared to albonoursin (IC50 = 6.8 µM) .
Stereochemistry : The S-configuration in both (S)-4-Cyclohexyloxazolidine-2,5-dione and compound 6 highlights the role of chirality in bioactivity. For instance, compound 6’s S-configuration at C6 is critical for binding to viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
